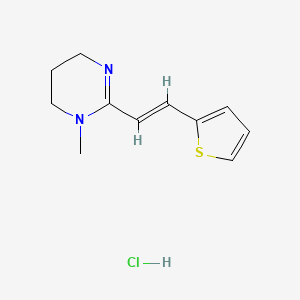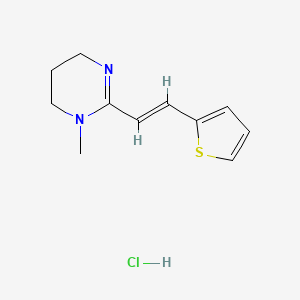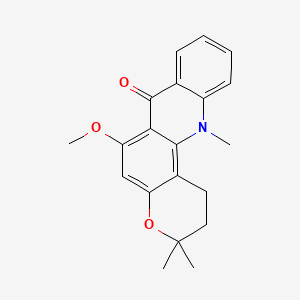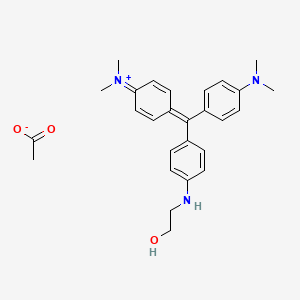
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, hydroxyethylamine, and cyclohexadiene derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Studied for their anti-inflammatory properties.
The uniqueness of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-((2-hydroxyethyl)amino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, acetate (salt) lies in its specific structural features and the range of biological activities it exhibits.
特性
CAS番号 |
82171-32-2 |
|---|---|
分子式 |
C27H33N3O3 |
分子量 |
447.6 g/mol |
IUPAC名 |
[4-[[4-(dimethylamino)phenyl]-[4-(2-hydroxyethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C25H29N3O.C2H4O2/c1-27(2)23-13-7-20(8-14-23)25(21-9-15-24(16-10-21)28(3)4)19-5-11-22(12-6-19)26-17-18-29;1-2(3)4/h5-16,29H,17-18H2,1-4H3;1H3,(H,3,4) |
InChIキー |
ANVPULAILYRPQG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


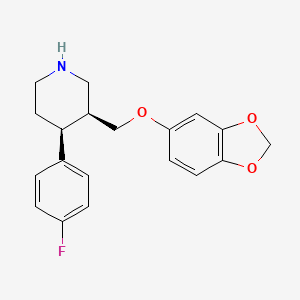
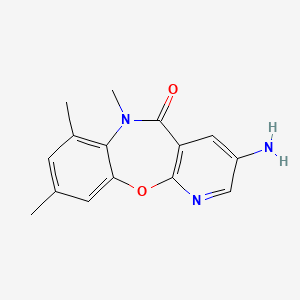


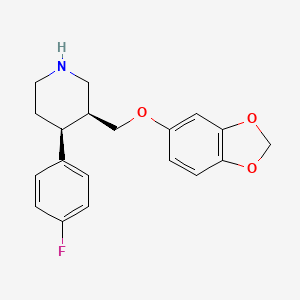
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
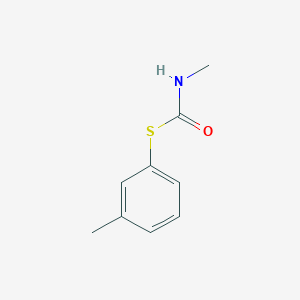
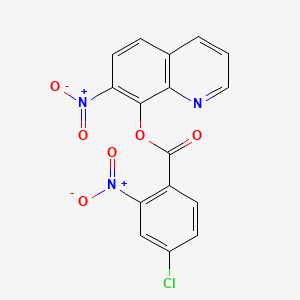
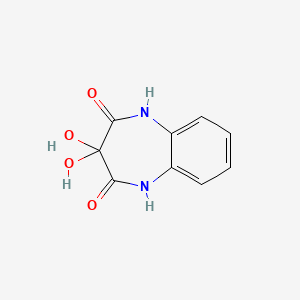
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
